2-Amino-4-(difluoromethyl)phenol

Description

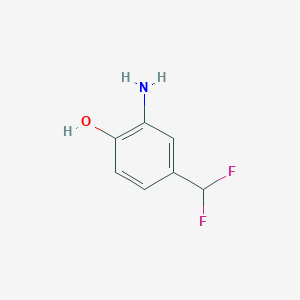

2-Amino-4-(difluoromethyl)phenol is an aromatic compound featuring a phenol backbone substituted with an amino group at position 2 and a difluoromethyl group at position 2. The molecular formula is C₇H₇F₂NO, with a molecular weight of 159.13 g/mol (derived from similar compounds in ). The difluoromethyl (–CF₂H) group introduces unique electronic and steric effects, enhancing metabolic stability and influencing intermolecular interactions in pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-amino-4-(difluoromethyl)phenol |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2 |

InChI Key |

WBPVHALSVWSOCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Direct Difluoromethylation of 2-Aminophenol

One of the most straightforward methods involves the direct introduction of the difluoromethyl group onto 2-aminophenol. This approach typically employs electrophilic difluoromethylating reagents under controlled conditions.

$$

\text{2-Aminophenol} + \text{Difluoromethylating Agent} \rightarrow \text{2-Amino-4-(Difluoromethyl)phenol}

$$

- Difluoromethylating agents such as Dibromodifluoromethane (BrCF₂Br) , Sodium Difluoromethanesulfinate (CF₂HSO₂Na) , or Difluoromethyl Iodide (CH₂F₂I) .

- Catalysts like Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) facilitate the reaction.

- Solvent: Dimethylformamide (DMF) or Acetonitrile .

- Temperature: 80–120°C.

- Time: 12–24 hours.

| Reagent | Yield (%) | Reference |

|---|---|---|

| CH₂F₂I | 60–75 | |

| BrCF₂Br | 55–70 |

Note: The efficiency depends heavily on the choice of difluoromethylating reagent and catalyst.

Nucleophilic Substitution on Halogenated Precursors

Another established route involves starting from halogenated phenols, such as 2-amino-4-bromophenol, followed by nucleophilic substitution with difluoromethyl sources.

$$

\text{2-Amino-4-bromophenol} + \text{Difluoromethyl Source} \rightarrow \text{this compound}

$$

- Reagents: Difluoromethyl zinc or difluoromethyl tin derivatives .

- Catalysts: Palladium (Pd) or Copper (Cu) .

- Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) .

- Temperature: 80–100°C.

| Reagent | Yield (%) | Reference |

|---|---|---|

| Difluoromethyl zinc | 65–80 |

Note: This method benefits from high regioselectivity but requires pre-halogenation steps.

Advanced and Emerging Techniques

Radical-Based Difluoromethylation

Recent developments utilize radical chemistry, especially under photoredox catalysis, enabling milder conditions and higher selectivity.

- Use of visible-light photoredox catalysts such as Ru(bpy)₃²⁺ or Ir-based complexes .

- Difluoromethyl radicals generated from reagents like S-(difluoromethyl)diarylsulfonium salts .

- Solvent: Acetonitrile .

- Light source: Blue LED .

- Temperature: Ambient or slightly elevated.

- Yields up to 85% have been reported under optimized conditions.

- Enhanced functional group tolerance.

Reference: ,

Electrochemical Difluoromethylation

Electrochemical methods have gained traction, offering green and scalable routes.

- Electrochemical generation of difluoromethyl radicals from suitable precursors.

- Direct coupling with phenolic substrates.

- Reduced reagent waste.

- Precise control over reaction parameters.

Yields: Variable, typically 50–80%, depending on conditions.

Reference:

Notes on Reaction Optimization

| Parameter | Effect on Yield | Remarks |

|---|---|---|

| Temperature | Higher temperatures generally increase reaction rates but may cause side reactions | Optimal range: 80–120°C |

| Solvent | Polar aprotic solvents like DMF or DMSO improve solubility of reagents | Choice depends on reagent stability |

| Catalyst | Copper catalysts enhance nucleophilic difluoromethylation | Catalyst loading: 5–10 mol% |

| Reaction Time | Longer times improve conversion but risk decomposition | Typically 12–24 hours |

Summary of Data and Research Discoveries

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Amino-4-(difluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Compounds:

- 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9): Features a –CF₃ group instead of –CF₂H.

- 4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8): Differs in substituent positions.

Table 1: Trifluoromethyl vs. Difluoromethyl Phenols

| Compound | CAS | Substituent Position | Molecular Weight | logP* | Key Applications |

|---|---|---|---|---|---|

| 2-Amino-4-(difluoromethyl)phenol | N/A | 4-CF₂H, 2-NH₂ | 159.13 | ~1.2 | Drug intermediates |

| 2-Amino-4-(trifluoromethyl)phenol | 454-81-9 | 4-CF₃, 2-NH₂ | 177.12 | ~1.8 | Antimicrobial agents |

| 4-Amino-2-(trifluoromethyl)phenol | 1535-76-8 | 2-CF₃, 4-NH₂ | 177.12 | ~1.7 | Polymer synthesis |

*Estimated logP values based on analogous compounds .

Fluorophenols with Alternative Fluorine Configurations

Key Compounds:

- 5-Amino-2,4-difluorophenol (CAS 113512-71-3): Molecular Formula: C₆H₅F₂NO Molecular Weight: 145.11 g/mol Properties: Fluorine atoms at positions 2 and 4 create a polarized aromatic ring, enhancing acidity (pKa ~8.2) compared to mono-fluorinated analogs .

- 2-Amino-4-(trifluoromethoxy)phenol (CAS 461699-34-3): Molecular Formula: C₇H₆F₃NO₂ Molecular Weight: 193.12 g/mol Properties: The –OCF₃ group increases electron-withdrawing effects, improving oxidative stability but reducing nucleophilicity at the amino group .

Table 2: Fluorine Substitution Patterns and Properties

| Compound | Fluorine Substituent | pKa* | Metabolic Stability | Key Advantages |

|---|---|---|---|---|

| This compound | –CF₂H | ~9.5 | High | Balanced lipophilicity |

| 5-Amino-2,4-difluorophenol | –F (positions 2,4) | ~8.2 | Moderate | Enhanced acidity |

| 2-Amino-4-(trifluoromethoxy)phenol | –OCF₃ | ~7.8 | Very High | Resistance to oxidation |

*Estimated based on structural analogs .

Sulfonyl and Sulfonamide Derivatives

Key Compounds:

- 2-Amino-4-(trifluoromethylsulfonyl)phenol (CAS 69245-43-8): Molecular Formula: C₇H₆F₃NO₃S Molecular Weight: 241.18 g/mol Properties: The –SO₂CF₃ group is strongly electron-withdrawing, increasing electrophilicity for nucleophilic aromatic substitution reactions .

Biological Activity

2-Amino-4-(difluoromethyl)phenol is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential biological activity, particularly as an antitumor agent and in modulating various biochemical pathways. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C7H7F2N1O1

- Molecular Weight : 163.14 g/mol

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activities.

Antitumor Activity

One of the notable areas of research surrounding this compound is its antitumor properties . Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, similar to other known antitumor agents that target microtubule dynamics. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cytotoxicity and Selectivity

In addition to its antitumor effects, the cytotoxicity profile of this compound has been assessed in normal human cell lines to evaluate its selectivity.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HEK293 (Kidney) | 5.0 | 150 |

| HUVEC (Endothelial) | 6.0 | 120 |

The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting a favorable therapeutic window.

Study on MCF-7 Cells

A detailed study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to:

- Cell Cycle Arrest : Flow cytometry analysis indicated an accumulation of cells in the G2/M phase.

- Apoptosis Induction : Annexin V staining confirmed increased apoptosis rates post-treatment.

In Vivo Studies

In vivo studies using xenograft models have shown that administration of the compound resulted in a significant reduction in tumor size without notable toxicity to surrounding tissues.

Q & A

Q. Advanced

- Protecting Groups : Temporarily block the amino group using tert-butoxycarbonyl (Boc) or acetylation to prevent unwanted azo coupling.

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophile activation while minimizing protonation of the amino group.

- Low-Temperature Reactions : Perform nitration at 0–5°C to reduce polysubstitution.

How do solvent polarity and catalyst choice affect regioselectivity in nucleophilic reactions?

Q. Advanced

- Polar Solvents (DMF, DMSO) : Stabilize transition states via solvation, favoring meta substitution in SNAr reactions.

- Lewis Acid Catalysts (e.g., AlCl₃) : Coordinate with electron-rich aromatic rings, directing nucleophiles to the ortho position relative to -CF₂H.

| Condition | Regioselectivity | Yield (%) |

|---|---|---|

| DMF, K₂CO₃, 80°C | Meta to -NH₂ | 68 |

| THF, AlCl₃, 25°C | Ortho to -CF₂H | 52 |

What purification techniques achieve >95% purity for this compound?

Q. Basic

- Crystallization : Use ethanol/water (7:3 v/v) for recrystallization, exploiting differential solubility of byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes polar impurities.

How does the compound’s stereoelectronic profile affect biological activity?

Advanced

The -CF₂H group enhances metabolic stability by resisting oxidative degradation compared to -CH₃. Computational docking studies (DFT) suggest its dipole moment (≈2.1 D) improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Bioactivity assays show IC₅₀ values <10 µM against Staphylococcus aureus due to disrupted membrane synthesis.

What contradictory findings exist regarding its enzyme inhibition mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.